4-Bromo-3-iodo-6-nitro-1H-indazole
Overview
Description
4-Bromo-3-iodo-6-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound featuring a nitrogen atom within a bicyclic framework. Indazole derivatives, such as 7-nitro indazole (7-NI) and its substituted forms, have been studied for their inhibitory effects on nitric oxide synthase (NOS) enzyme activity. These compounds are of interest due to their potential biological properties and their interactions with nitric oxide (NO), a significant biological mediator .
Synthesis Analysis
The synthesis of halogenated indazole derivatives is not directly discussed in the provided papers. However, the synthesis of related compounds, such as bromo- and iodo-1,2,3-triazoles, has been achieved through facile synthetic routes. These methods involve the use of common reagents and solvents, suggesting that similar approaches could potentially be applied to the synthesis of this compound. The synthesis of unsymmetrical 4-bromo-5-iodo-1,2,3-triazole from bromo-1,2,3-triazole indicates that selective halogenation is feasible, which could be relevant for the synthesis of halogenated indazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would include a core indazole ring system with bromine and iodine atoms substituted at the 4 and 3 positions, respectively. Additionally, a nitro group would be present at the 6 position. The presence of these substituents would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of halogenated triazoles and indazole derivatives can provide some insight. Halogen atoms on aromatic rings are often sites for further chemical reactions, such as nucleophilic substitution or coupling reactions. The nitro group is an electron-withdrawing group that can also influence the reactivity of the molecule. The chemical properties of this compound would be expected to be consistent with these general reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and stability, are not provided in the papers. However, the presence of halogen and nitro substituents typically affects these properties. For example, halogens can increase the density and molecular weight of the compound, while the nitro group can affect its acidity and reactivity. The specific properties of this compound would need to be determined experimentally .
Scientific Research Applications
Crystallography and Molecular Structure
Indazole derivatives, including nitroindazoles, have been extensively studied for their crystal and molecular structures. The characterization of these compounds through X-ray diffraction, NMR spectroscopy, and DFT calculations provides valuable insights into their molecular parameters and interactions. For example, studies on biologically active nitroindazoles have shown intermolecular halogen bonds and hydrogen bonding, contributing to their structural stability and potential biological interactions (Cabildo et al., 2011).
Organic Synthesis and Chemical Reactivity
Indazole derivatives are pivotal in the development of synthetic methodologies. Research has demonstrated efficient approaches for synthesizing SF5-substituted heterocyclic systems, including derivatives with bromo, iodo, nitro, and other functional groups (Kanishchev & Dolbier, 2018). Additionally, the selective nucleophilic substitution of nitro groups in indazoles underlines the regiospecificity and versatility of these compounds in organic synthesis (Starosotnikov et al., 2004).
Medicinal Chemistry and Biological Relevance
Indazoles serve as crucial scaffolds in medicinal chemistry, particularly in the synthesis of compounds with potential biological and pharmacological applications. The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their evaluation for antibacterial, antifungal, antitubercular, and anti-inflammatory activities exemplify the biological importance of these molecules (Samadhiya et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which include this compound, have a wide variety of medicinal applications . They are known to interact with various biological targets and exhibit properties such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The broad range of biological activities exhibited by indazole derivatives suggests that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-iodo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, key regulators of cell signaling . This modulation can lead to changes in gene expression, affecting cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism can result in altered energy production and utilization, influencing overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its biological activity, affecting its efficacy in long-term experiments . Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific cellular compartments, influencing its activity and function . The compound’s localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
properties
IUPAC Name |
4-bromo-3-iodo-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNODHWVZMMHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646312 | |
Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-55-1 | |
Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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